molecular formula C10H13ClN4O B1588195 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide CAS No. 303149-97-5

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B1588195
CAS RN: 303149-97-5
M. Wt: 240.69 g/mol
InChI Key: BTUDQZJQBUPWRV-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide, also known as 6-chloro-3-piperidin-1-ylpyridazin-4-carboxamide, is a novel compound that has been studied for its potential applications in a variety of scientific research areas. It is a member of the piperidine family, which is a group of heterocyclic compounds with a nitrogen atom at the center. The compound has a molecular formula of C8H11ClN4O and a molecular weight of 206.64 g/mol. The compound has a melting point of 168-170°C and is soluble in water.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Utility in Thienopyrimidine Derivatives Synthesis : A novel series of thienopyrimidines, showing a broad spectrum of biological activities, were synthesized using reactions involving compounds with structural similarities to 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide. These compounds were screened for antibacterial activity, highlighting their significance in medicinal chemistry (Azab, 2008).

Analgesic and Antiparkinsonian Activities : Derivatives related to 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide were synthesized from 2-chloro-6-ethoxy-4-acetylpyridine and evaluated for their analgesic and antiparkinsonian activities. Many compounds exhibited activities comparable to reference drugs Valdecoxib® and Benzatropine®, demonstrating the compound's role in developing new therapeutic agents (Amr, Maigali, & Abdulla, 2008).

Chemical Reaction Studies

Mannich Reaction in Heterocycle Synthesis : The compound's structure facilitated the Mannich reaction, leading to the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.0^2,7]tridec-2-ene-9-carboxamides. This study provides insights into the use of piperidine derivatives in complex chemical reactions, contributing to the development of novel heterocyclic compounds (Dotsenko, Krivokolysko, & Litvinov, 2012).

Potential Therapeutic Applications

CGRP Receptor Antagonist Synthesis : (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a compound structurally related to 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide, was developed as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This research exemplifies the application in designing inhibitors for therapeutic use, with a focus on treating conditions related to CGRP (Cann et al., 2012).

properties

IUPAC Name

1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c11-8-1-2-9(14-13-8)15-5-3-7(4-6-15)10(12)16/h1-2,7H,3-6H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUDQZJQBUPWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423359
Record name 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide

CAS RN

303149-97-5
Record name 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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